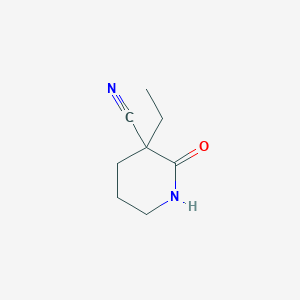

3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

Description

Historical Development and Synthetic Significance of Piperidinecarbonitrile Derivatives

The piperidine (B6355638) ring is a ubiquitous structural motif in a wide array of alkaloids and pharmaceuticals, contributing to more than twenty classes of therapeutic agents. nih.gov Consequently, the development of efficient synthetic methods for creating substituted piperidines has long been a critical goal in organic chemistry. Early methods often involved the hydrogenation of corresponding pyridine (B92270) precursors. Over the years, synthetic strategies have evolved to become more sophisticated, allowing for precise control over stereochemistry and the introduction of diverse functional groups.

Piperidinecarbonitrile derivatives, in particular, have gained importance as versatile intermediates. The nitrile group serves as a valuable synthetic handle, capable of being transformed into a variety of other functional groups such as amines, carboxylic acids, and ketones. This versatility allows for the construction of complex molecular frameworks. The synthesis of these derivatives often involves multi-step reactions, including condensation, alkylation, and cyanation. ontosight.ai The development of methodologies for the simultaneous functionalization and cyclization of unsaturated amines, as well as multicomponent cascade reactions, has significantly shortened the synthetic pathways to these valuable compounds. nih.gov

Structural Features and Core Reactivity Profile of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

The structure of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- is characterized by a six-membered piperidine ring containing a lactam (an amide within a cyclic structure) at the 2-position. A key feature is the quaternary carbon at the 3-position, which is substituted with both an ethyl group and a nitrile group.

Table 1: Physicochemical Properties of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

| Property | Value |

|---|---|

| CAS Number | 7033-82-1 |

| Molecular Formula | C8H12N2O |

Data sourced from publicly available chemical databases.

The core reactivity profile of this molecule is dictated by its functional groups:

The Lactam: The amide bond within the ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening. The nitrogen atom of the lactam can also be a site for alkylation or other substitutions.

The Nitrile Group: The cyano group is a versatile functional group. It can undergo hydrolysis to form a carboxylic acid or an amide. Reduction of the nitrile group can yield a primary amine. It can also participate in addition reactions, with organometallic reagents for instance, to form ketones.

The α-Carbon: The carbon atom adjacent to the nitrile and the carbonyl group (the C3 position) is a quaternary center and thus lacks an acidic proton, which would typically be a site for enolate formation. However, the molecule can still undergo reactions at the other α-carbon (C4).

Current Research Trends and Unaddressed Challenges in the Field of Oxo-Piperidinecarbonitriles

Current research in the broader field of functionalized piperidines and pyridinones is vibrant and multifaceted. A significant trend is the development of novel synthetic routes that are more efficient and stereoselective. nih.gov There is a strong focus on creating complex, poly-substituted piperidine scaffolds for use in drug discovery and materials science. ontosight.aifrontiersin.org Pyridinone derivatives, which share the oxo-piperidine core, are being extensively investigated for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgontosight.ai

Despite these advances, several challenges remain. The stereoselective synthesis of highly substituted piperidines, especially those with multiple chiral centers, can be complex and require sophisticated catalytic systems. researchgate.net For compounds like 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, the synthesis of the quaternary center at the 3-position in a controlled manner presents a significant synthetic hurdle. Furthermore, while the potential for these molecules as synthetic intermediates is recognized, the full scope of their reactivity and their application in the synthesis of novel bioactive compounds is yet to be fully explored. A deeper understanding of the structure-activity relationships of oxo-piperidinecarbonitriles is needed to guide the design of new therapeutic agents. frontiersin.org

Scope and Objectives of a Comprehensive Academic Study on 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

A comprehensive academic study of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- would be a valuable contribution to the field of heterocyclic chemistry. The primary scope of such a study would be to fully elucidate the synthetic accessibility, reactivity, and potential applications of this molecule.

The key objectives of this proposed study would be:

Development of Novel Synthetic Routes: To design and optimize efficient and stereoselective synthetic pathways to 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- and its derivatives. This would involve exploring various cyclization strategies and methods for introducing the key functional groups.

Exploration of Reactivity: To systematically investigate the reactivity of the lactam and nitrile functional groups. This would include studying its behavior under a variety of reaction conditions to transform it into a range of other potentially useful molecules.

Computational Analysis: To perform computational studies to understand the molecule's conformational preferences and to predict its reactivity. This could provide insights into reaction mechanisms and help in the design of new experiments. researchgate.net

Application in Target-Oriented Synthesis: To utilize 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- as a key intermediate in the synthesis of more complex, biologically relevant target molecules. This would demonstrate its utility as a building block in organic synthesis.

By achieving these objectives, a comprehensive study would not only expand our fundamental understanding of this specific compound but also contribute to the broader field of piperidine chemistry and its applications in medicinal and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-8(6-9)4-3-5-10-7(8)11/h2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVUELFQFKMIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477922 | |

| Record name | 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7033-82-1 | |

| Record name | 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Pathways Involving 3 Piperidinecarbonitrile, 3 Ethyl 2 Oxo

Mechanistic Insights into Key Functional Group Transformations (e.g., Nitrile Hydrolysis, Carbonyl Reactions)

The reactivity of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- is dominated by its two primary functional groups: the nitrile and the carbonyl group of the lactam.

Nitrile Hydrolysis: The cyano group (C≡N) is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgyoutube.com This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide, driven by the attack of another hydroxide ion on the amide carbonyl, leads to the formation of a carboxylate salt and ammonia. libretexts.org An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. youtube.com

Carbonyl Reactions: The 2-oxo group, being part of a lactam, exhibits typical carbonyl reactivity, although it is influenced by the adjacent nitrogen atom. Reactions can include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the lactam into a cyclic amino alcohol.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could potentially attack the carbonyl carbon. However, the acidic N-H proton of the lactam would likely be deprotonated first, requiring an excess of the organometallic reagent for any carbonyl addition to occur.

The table below summarizes the expected products from these key transformations.

| Starting Compound | Reagents and Conditions | Key Intermediate | Final Product |

| 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- | H₃O⁺, Heat | 3-ethyl-2-oxo-piperidine-3-carboxamide | 3-ethyl-2-oxo-piperidine-3-carboxylic acid |

| 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-ethyl-2-oxo-piperidine-3-carboxamide | 3-ethyl-2-oxo-piperidine-3-carboxylic acid |

| 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- | LiAlH₄, then H₂O | Not applicable | 3-ethyl-3-(hydroxymethyl)piperidin-2-ol |

Investigation of Ring-Opening and Ring-Closing Reactions of the Piperidine (B6355638) Moiety

The piperidine ring is generally stable, but under certain conditions, it can undergo ring-opening or participate in ring-closing reactions to form different heterocyclic systems.

Ring-Opening Reactions: Lactams like the 2-oxo-piperidine moiety can be opened via hydrolysis under harsh acidic or basic conditions, which would cleave the amide bond. This would result in an open-chain amino acid. For instance, extensive hydrolysis could break the C-N bond, leading to 5-amino-4-cyano-4-ethylhexanoic acid. In some heterocyclic systems, ring-opening can be initiated by the addition of a nucleophile, followed by cleavage, a process known as ANRORC (Addition of Nucleophile/Ring Opening/Ring Closure). researchgate.net While less common for stable piperidine rings, such a pathway could be envisioned with highly reactive nucleophiles or under conditions that activate the lactam ring. Studies on other heterocycles, such as chromenes, have shown that reactions with nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to ring-opening products. nih.govresearchgate.net

Ring-Closing Reactions (Recyclization): The functional groups on the piperidine ring could be used to construct new, fused ring systems. For example, if the nitrile group were hydrolyzed to a carboxylic acid, intramolecular condensation with the lactam nitrogen under specific dehydrating conditions could potentially lead to a bicyclic imide structure. Research on other nitrogen-containing heterocycles has demonstrated that ring-opening can be followed by a subsequent ring-closure (recyclization) to yield a completely different heterocyclic structure, such as the transformation of pyrrolinones into nicotinonitriles. researchgate.net

Studies on Rearrangement Reactions and Tautomerism

The structural arrangement of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- allows for the possibility of both molecular rearrangements and tautomerism.

Rearrangement Reactions: Compounds with a 3-oxoalkanenitrile substructure are known to undergo novel rearrangement reactions. nih.govresearchgate.net For example, reactions of 3-oxoalkanenitriles with certain reagents can lead to the formation of pyridines or pyrans through unexpected rearrangement pathways. nih.govresearchgate.net One such process is the Dimroth rearrangement, observed in related heterocyclic systems, which involves the ring-opening of a heterocycle and subsequent re-cyclization to form an isomer. mdpi.com It is plausible that under specific thermal or catalytic conditions, the 3-ethyl-2-oxo-piperidinecarbonitrile could undergo analogous transformations.

Tautomerism: The compound can exhibit several forms of tautomerism.

Keto-Enol Tautomerism: The 2-oxo group can tautomerize to its enol form, 3-ethyl-2-hydroxy-5,6-dihydro-3H-pyridine-3-carbonitrile. This equilibrium would be influenced by solvent polarity and pH.

Amide-Imidic Acid Tautomerism: The lactam functionality itself has an imidic acid tautomer (3-ethyl-2-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile), although the amide form is overwhelmingly favored under normal conditions.

Nitrile-Ketenimine Tautomerism: While less common, under photochemical or high-energy conditions, the nitrile could potentially be involved in equilibria with a ketenimine intermediate, which could then participate in cyclization or rearrangement reactions.

Kinetic and Thermodynamic Investigations of Critical Reaction Steps

Specific experimental kinetic and thermodynamic data for reactions involving 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- are not widely reported in the literature. However, such investigations are crucial for a complete understanding of its reaction mechanisms.

Kinetic Studies: Kinetic analysis would involve measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine the rate law and activation energy for key transformations like nitrile hydrolysis or ring-opening. This data helps identify the rate-determining step of a reaction sequence. For example, in nitrile hydrolysis, kinetic studies could clarify whether the initial nucleophilic attack or a subsequent proton transfer is the slowest step. Computational studies on other molecules have been used to calculate activation barriers for different reaction pathways, indicating which routes are kinetically favored. ekb.eg

Thermodynamic Studies: Thermodynamic analysis focuses on the energy changes (enthalpy, entropy, and Gibbs free energy) between reactants, intermediates, and products. These values determine the feasibility of a reaction and the position of chemical equilibrium. For instance, thermodynamic calculations would confirm whether a potential ring-opening reaction is endothermic (requiring energy input) or exothermic (releasing energy). ekb.eg By comparing the Gibbs free energy of the keto and enol tautomers, their relative stability and equilibrium concentrations could be predicted.

| Type of Investigation | Parameters Determined | Mechanistic Insight Provided |

| Kinetic Studies | Rate constant (k), Reaction order, Activation energy (Ea) | Identification of the rate-determining step, understanding the influence of catalysts, validation of proposed transition states. |

| Thermodynamic Studies | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Determination of reaction spontaneity, relative stability of isomers and tautomers, prediction of equilibrium position. |

Role of Catalysis in Modulating Reaction Pathways and Selectivity

Catalysis plays a pivotal role in directing the reactions of multifunctional molecules like 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-. The choice of catalyst can enhance reaction rates and control selectivity, favoring one reaction pathway over others.

Acid/Base Catalysis: As discussed, acids and bases are fundamental catalysts for nitrile hydrolysis. libretexts.orglumenlearning.com The concentration and strength of the acid or base can determine whether the reaction stops at the amide intermediate or proceeds to the carboxylic acid.

Organocatalysis: Simple organic molecules can act as effective catalysts. For instance, piperidine is often used as a basic catalyst to promote condensation reactions. nih.govresearchgate.net In reactions involving the target molecule, a catalyst like piperidine could facilitate reactions at the carbon alpha to the carbonyl and nitrile groups.

Zeolite Catalysis: Zeolites, which are microporous aluminosilicates, can serve as solid acid catalysts. They have been shown to promote the self-trimerization of certain 3-oxoalkanenitriles to form aniline (B41778) derivatives, demonstrating their ability to facilitate complex rearrangements and condensation reactions. nih.gov

Metal Catalysis: Transition metal catalysts could be employed for various transformations. For example, palladium or nickel catalysts are commonly used for cross-coupling reactions if the piperidine ring were further functionalized with a leaving group. Copper catalysts have been used for intramolecular N-N bond formation in related heterocyclic systems. acs.org

Isolation and Spectroscopic Characterization of Reaction Intermediates

The definitive elucidation of a reaction mechanism often relies on the successful isolation and characterization of key intermediates. researchgate.net Even if an intermediate is too transient to be isolated, its structure can be inferred through spectroscopic analysis of the reaction mixture over time.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique is invaluable for tracking the transformation of functional groups. The strong, sharp absorption of the nitrile group (around 2250 cm⁻¹) would disappear upon hydrolysis, while a strong carbonyl absorption for the amide (around 1650 cm⁻¹) would appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The formation of the amide intermediate during hydrolysis would result in the appearance of new signals for the -NH₂ protons and a shift in the ¹³C signal of the former nitrile carbon to a downfield position characteristic of a carbonyl carbon. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of intermediates and products, confirming their elemental composition. researchgate.net

The table below presents hypothetical spectroscopic data for the starting material and a key reaction intermediate.

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Molecular Ion (m/z) |

| 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- | ~3200 (N-H), ~2250 (C≡N), ~1670 (C=O) | Signal for N-H proton, signals for ethyl group and piperidine ring protons. | ~170 (C=O), ~120 (C≡N), quaternary carbon, signals for ethyl and piperidine carbons. | 166.22 |

| 3-ethyl-2-oxo-piperidine-3-carboxamide (Intermediate) | ~3300 & ~3200 (N-H₂), ~1680 & ~1650 (two C=O) | Two new broad signals for amide NH₂ protons. | Two signals for C=O carbons (~175, ~170), disappearance of C≡N signal. | 184.23 |

Derivatization and Molecular Modifications of 3 Piperidinecarbonitrile, 3 Ethyl 2 Oxo

Transformations at the Nitrile Group (e.g., to Amides, Esters, or Tetrazoles)

The nitrile group (–C≡N) at the C3 position is a key functional handle for extensive chemical derivatization. Standard organic transformations can convert the nitrile into other valuable functional groups, significantly altering the molecule's electronic and steric properties.

Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide (3-ethyl-2-oxo-piperidine-3-carboxamide). This transformation introduces a hydrogen-bonding donor and acceptor group, which can be pivotal for biological interactions. Further hydrolysis can lead to the corresponding carboxylic acid, introducing a highly polar, ionizable group.

Conversion to Tetrazoles: A particularly significant transformation is the [3+2] cycloaddition reaction of the nitrile group with an azide (B81097) source, typically sodium azide, to form a 5-substituted 1H-tetrazole ring. researchgate.netresearchgate.net This reaction is of high interest in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and pharmacokinetic properties. researchgate.netyoutube.com The reaction is often catalyzed by Lewis acids (e.g., zinc salts, tributyltin azide) or Brønsted acids and can be accelerated by microwave irradiation. youtube.comgoogle.comajgreenchem.com The mechanism involves the activation of the nitrile, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the stable aromatic tetrazole ring. youtube.com

Table 1: Examples of Nitrile to Tetrazole Conversion Conditions

| Nitrile Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Nitriles | NaN3, Tributyltin chloride, Toluene, 110-115°C, 24h | 5-Aryl-1H-tetrazole | Good | google.com |

| Benzonitrile | NaN3, NH4Cl, DMF, heat | 5-Phenyl-1H-tetrazole | Low (crude) | youtube.com |

| Various Nitriles | NaN3, Zinc salts, H2O, reflux | 5-Substituted-1H-tetrazole | Good to Excellent | researchgate.net |

| Arylnitriles | NaN3, SO3H-carbon catalyst, DMF, 100°C, 6h | 5-Aryl-1H-tetrazole | 85-95% | ajgreenchem.com |

Functionalization and Substitution Reactions on the Piperidine (B6355638) Ring

Further functionalization of the piperidine ring itself offers another avenue for creating structural diversity. Since the C3 position is a quaternary center, substitution reactions must target other positions on the saturated ring (C4, C5, or C6).

Direct C-H functionalization represents a modern and efficient strategy for introducing substituents onto the piperidine core. nih.gov These reactions, often catalyzed by transition metals like rhodium, can enable the site-selective introduction of new carbon-carbon or carbon-heteroatom bonds. While specific examples on 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- are not detailed in available literature, the principles of C-H functionalization on N-protected piperidines are well-established and could be applied to this system. nih.govnih.gov

Alternatively, multi-step sequences involving ring-opening and re-closing strategies or the use of precursors with pre-installed functional groups can be employed. For instance, synthesis starting from substituted pyridines followed by hydrogenation can yield piperidines with substituents at defined positions. nih.gov Condensation reactions involving propanal and cyanothioacetamide with cycloalkanone enamines have been used to synthesize related fused-ring systems like 3-cyano-4-ethyl-2,5,6,7-tetrahydropyrindin-2(1H)-one, demonstrating that the core structure can be built with existing complexity. researchgate.netosi.lv

Modifications at the Ring Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the lactam functionality is a prime site for modification. The N-H bond can be readily deprotonated with a suitable base (e.g., sodium hydride) to form a nucleophilic amide anion, which can then be reacted with various electrophiles.

N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides allows for the introduction of a wide range of substituents at the N1 position. These modifications can profoundly influence the compound's solubility, lipophilicity, and metabolic stability. For example, N-acylation is a key step in the synthesis of certain biologically active lactams, such as N-(2-oxo-3-oxetanyl)amides, which act as enzyme inhibitors. nih.gov This strategy is fundamental in building libraries of derivatives for structure-activity relationship studies.

Table 2: General Conditions for N-Functionalization of Lactams

| Reaction Type | Reagents | General Conditions | Product |

|---|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) | Aprotic solvent (e.g., DMF, THF) | N-Alkyl Lactam |

| N-Acylation | 1. Base (e.g., NaH, Pyridine) 2. Acyl Halide (RCOCl) or Anhydride | Aprotic solvent (e.g., DCM, THF) | N-Acyl Lactam |

Synthesis of Chiral Analogs and Diastereomeric Derivatives

The presence of a chiral center at C3 means that 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogs is critical, especially for pharmaceutical applications, as different stereoisomers can exhibit vastly different biological activities.

Several strategies can be employed to achieve stereocontrol:

Asymmetric Synthesis: This involves building the piperidine ring using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Asymmetric copper-catalyzed cyclizative aminoboration is one such method for producing chiral 2,3-cis-disubstituted piperidines. nih.gov

Resolution: A racemic mixture can be separated into its constituent enantiomers. This can be done by derivatizing the compound with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary. Chiral HPLC is a direct method for separating enantiomers. acs.org

Diastereoselective Synthesis: When introducing a new stereocenter onto the existing chiral scaffold, the reaction can be guided to favor one diastereomer. For example, the reduction of an imine precursor can be controlled to produce specific relative stereochemistries (cis or trans) at different positions on the piperidine ring. nih.gov The synthesis of 2,6-disubstituted piperidin-3-ols, which are complex alkaloid structures, often relies on highly controlled stereoselective steps. researchgate.netdocumentsdelivered.com

Exploration of Multicomponent Reaction Strategies Utilizing 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. nih.gov They allow for the rapid construction of complex molecules from simple starting materials. researchgate.netnih.gov

While there is no direct evidence of using 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- as a building block in MCRs, its precursors or related structures are often synthesized via MCRs. For example, the Hantzsch pyridine (B92270) synthesis or its variations can be used to construct the substituted dihydropyridine (B1217469) core, which can then be modified to the piperidone. Similarly, the synthesis of highly functionalized 2-amino-3-cyano-4H-chromenes through a three-component reaction highlights the power of MCRs in generating complex heterocyclic systems. mdpi.com The synthesis of various piperidone analogs has been achieved through one-pot, four-component reactions, showcasing the utility of MCRs in this area. researchgate.net The development of an MCR strategy starting from a simple precursor that leads to the 3-ethyl-2-oxo-3-piperidinecarbonitrile scaffold would be a highly convergent and atom-economical approach.

Development of Libraries of Derivatives for Structure-Reactivity Relationship Studies

Systematic derivatization of a lead compound is essential for establishing Structure-Activity Relationships (SAR) and Structure-Reactivity Relationships. This involves creating a library of analogs where specific parts of the molecule are systematically varied to probe their effect on a target property, such as biological activity or chemical reactivity. nih.govnih.gov

For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, a library of derivatives could be developed by:

Varying the alkyl group at C3: Replacing the ethyl group with other alkyl or aryl groups to probe steric and electronic requirements at this position.

Modifying the nitrile group: Converting it to amides, esters, or tetrazoles as described in section 4.1. ajgreenchem.com

N-substitution: Introducing a diverse set of substituents on the lactam nitrogen (section 4.3) to modulate properties like solubility and cell permeability. nih.gov

Piperidine ring substitution: Adding substituents at the C4, C5, and C6 positions.

Such libraries are invaluable in drug discovery. For instance, SAR studies on piperidine derivatives have been crucial in developing ligands for opioid receptors and serotonin (B10506) receptors, where small structural changes can lead to significant shifts in potency and selectivity. acs.orgnih.govnih.gov The synthesis and evaluation of libraries of 2-piperidone (B129406) derivatives have also been instrumental in identifying potential agents for treating Alzheimer's disease. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Piperidinecarbonitrile, 3 Ethyl 2 Oxo

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom, while more advanced techniques are necessary for a complete analysis.

The piperidine (B6355638) ring is known to adopt a chair conformation to minimize steric strain. ias.ac.in In the case of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, the substituents at the C3 position introduce a stereocenter. The relative orientation of the ethyl and nitrile groups, and their preference for axial or equatorial positions, significantly influences the molecule's biological activity and physical properties.

Conformational analysis is performed by examining the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum and through-space correlations in 2D NOESY experiments. nih.gov Variable-temperature NMR studies can also provide insight into the dynamics of ring inversion and the potential equilibrium between different chair conformers. korea.ac.krresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by revealing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, COSY would reveal the spin systems of the piperidine ring protons (H4, H5, H6) and the ethyl group protons, allowing for the tracing of proton connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is crucial for the unambiguous assignment of the ¹³C spectrum, distinguishing between the CH₃, CH₂, and CH signals of the ethyl group and the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the molecular fragments and identifying quaternary carbons. Key expected correlations would include those from the ethyl protons and the piperidine H4 protons to the quaternary C3 carbon, and from the H4 protons to the C2 carbonyl carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information for stereochemical and conformational assignments. nih.gov NOE correlations between the protons of the ethyl group and the axial or equatorial protons on the piperidine ring (e.g., at C4 and C5) would establish the preferred orientation of the ethyl group.

Table 1: Application of 2D NMR Techniques for the Analysis of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

| Technique | Type of Correlation | Information Yielded |

|---|---|---|

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies neighboring protons; maps out the CH₂-CH₂-CH₂ fragment of the piperidine ring and the CH₂-CH₃ of the ethyl group. |

| HSQC | ¹H-¹³C through-bond (1 bond) | Assigns each carbon signal based on its attached proton(s). |

| HMBC | ¹H-¹³C through-bond (2-3 bonds) | Connects molecular fragments; confirms the position of the ethyl and nitrile groups at C3 and the oxo group at C2. Identifies the quaternary carbon (C3) and the carbonyl carbon (C2). |

| NOESY | ¹H-¹H through-space | Determines the spatial proximity of protons; crucial for assigning stereochemistry at C3 and analyzing the ring conformation (e.g., axial/equatorial orientation of substituents). |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is used to determine its elemental composition. For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, with a nominal mass of 152, HRMS would confirm the molecular formula C₈H₁₂N₂O by matching the measured mass to the calculated exact mass (152.09496).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule [M+H]⁺. nih.gov This analysis provides further structural confirmation. Plausible fragmentation pathways for piperidine derivatives often involve cleavage of the bonds within the ring or loss of substituents. scielo.brxml-journal.net

Expected Fragmentation Pathways:

Loss of the ethyl group: A primary fragmentation could be the loss of the ethyl radical (•C₂H₅), leading to a significant fragment ion.

Ring-opening: Cleavage of the amide bond (C2-N1) followed by further fragmentation is a common pathway for lactams.

Loss of CO or HCN: Sequential losses of small, stable neutral molecules like carbon monoxide from the carbonyl group or hydrogen cyanide from the nitrile group can also be expected.

Table 2: Predicted HRMS Data for 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

| Ion | Molecular Formula | Calculated Exact Mass | Information Provided |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 | Confirms molecular formula. |

| [M-C₂H₅]⁺ | C₆H₈N₂O⁺ | 124.06314 | Indicates the presence of an ethyl substituent. |

| [M+H-CO]⁺ | C₇H₁₃N₂⁺ | 125.10732 | Suggests a carbonyl group. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive and detailed picture of a molecule's structure in the solid state. iucr.org By successfully growing a suitable crystal of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, this technique would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com

This analysis would unequivocally confirm the molecular connectivity and the relative stereochemistry at the C3 chiral center. It would also reveal the solid-state conformation, which for piperidine derivatives is typically a chair form. rsc.orgnih.gov Furthermore, X-ray crystallography elucidates the crystal packing arrangement, showing how individual molecules interact with their neighbors through forces like hydrogen bonding (e.g., between the piperidine N-H and the carbonyl oxygen or nitrile nitrogen of an adjacent molecule) and van der Waals forces. iucr.org

Table 3: Crystallographic Parameters Potentially Determined by X-ray Diffraction

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms connectivity and reveals any structural strain. |

| Torsion Angles | Defines the conformation of the piperidine ring and substituents. |

| Intermolecular Contacts | Identifies hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, the key expected vibrational bands would be:

C≡N stretch: The nitrile group gives rise to a sharp, medium-intensity band in the region of 2260–2220 cm⁻¹. nih.govspectroscopyonline.comresearchgate.net

C=O stretch: The lactam (cyclic amide) carbonyl group is expected to show a strong absorption band, typically around 1680–1640 cm⁻¹.

N-H stretch: The secondary amine N-H bond in the piperidine ring will produce a moderate band in the 3400–3100 cm⁻¹ region. researchgate.net The position and broadness of this peak can indicate the presence and strength of hydrogen bonding.

C-H stretch: Aliphatic C-H stretching vibrations from the ethyl group and the piperidine ring will appear in the 3000–2850 cm⁻¹ range.

Comparing the spectra from a dilute solution with that of a solid sample can reveal information about intermolecular hydrogen bonding, as these interactions typically cause a shift to lower frequency and broadening of the N-H and C=O stretching bands.

Table 4: Characteristic Infrared Absorption Frequencies for 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3400 - 3100 | Medium |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Lactam (C=O) | Stretch | 1680 - 1640 | Strong |

| Amine (N-H) | Bend | 1650 - 1550 | Medium |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination (where applicable)

Chromatographic methods are essential for verifying the purity of the synthesized compound and for separating its stereoisomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the chemical purity of a sample of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-. A pure sample would ideally show a single, sharp peak in the chromatogram.

Enantiomeric Excess (e.e.) Determination: Since the molecule possesses a chiral center at C3, it exists as a pair of enantiomers. To separate these enantiomers and determine the enantiomeric excess (a measure of optical purity), chiral chromatography is required. heraldopenaccess.usopenochem.org This is typically achieved using a chiral stationary phase (CSP) in either an HPLC or GC system. uma.esmdpi.com The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Computational and Theoretical Chemistry Approaches Applied to 3 Piperidinecarbonitrile, 3 Ethyl 2 Oxo

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Bonding, and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost with high accuracy. For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to determine its most stable three-dimensional structure. rsc.org

These calculations solve the Schrödinger equation in an approximate manner to yield the molecule's electron density, from which numerous properties can be derived. The primary output is the optimized molecular geometry, which provides precise details on bond lengths, bond angles, and dihedral angles. For instance, these calculations would define the puckering of the piperidine (B6355638) ring, the precise orientation of the axial and equatorial substituents, and the planarity of the lactam moiety.

Furthermore, DFT provides a detailed picture of the electronic structure. A Natural Bond Orbital (NBO) analysis can reveal the nature of the bonding within the molecule, including the hybridization of atomic orbitals and the delocalization of electron density. rsc.org This is particularly useful for understanding the influence of the electron-withdrawing cyano and carbonyl groups on the piperidine ring. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting regions of electrophilic and nucleophilic reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- (Calculated using DFT)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2=O | 1.22 |

| C2-N1 | 1.36 |

| C2-C3 | 1.53 |

| C3-CN | 1.47 |

| C≡N | 1.16 |

| C3-Ethyl (C-C) | 1.54 |

| **Bond Angles (°) ** | |

| O=C2-N1 | 125.0 |

| N1-C2-C3 | 118.0 |

| C2-C3-CN | 109.5 |

| C2-C3-Ethyl | 111.0 |

| Dihedral Angles (°) | |

| C6-N1-C2-C3 | -10.5 |

| N1-C2-C3-C4 | 35.2 |

Conformational Analysis and Energy Landscape Mapping

The piperidine ring is not planar and can adopt several conformations, primarily chair and boat forms, along with twisted intermediates. researchgate.net The presence of substituents, such as the ethyl and cyano groups at the C3 position, dictates the preferred conformation by minimizing steric strain and unfavorable electronic interactions.

Conformational analysis of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- involves systematically exploring its potential energy surface. lumenlearning.com This is achieved by rotating key single bonds and calculating the energy of each resulting conformer. The goal is to identify the global energy minimum (the most stable conformation) and other low-energy local minima that might be populated at room temperature. The energy differences between conformations, such as the preference for a substituent to be in an equatorial versus an axial position (the A-value), can be quantified. lumenlearning.com

For this specific molecule, the piperidine ring is expected to adopt a chair-like conformation to minimize torsional strain. researchgate.net The bulky ethyl group at the C3 position would strongly prefer an equatorial orientation to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C5. youtube.com The conformation is also influenced by the planarity of the lactam group (C6-N1-C2=O), which flattens a portion of the ring. The resulting energy landscape map would illustrate the energy barriers between different conformers, providing insight into the molecule's flexibility and dynamic behavior in solution.

Table 2: Hypothetical Relative Energies of Key Conformers of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

| Conformer | Substituent Orientations (C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair 1 | Ethyl (equatorial), Cyano (axial) | 0.00 | ~75 |

| Chair 2 | Ethyl (axial), Cyano (equatorial) | ~2.5 | ~2 |

| Twist-Boat | - | ~5.0 | <1 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. schrodinger.com By performing calculations on a proposed structure, one can generate theoretical spectra to compare with experimental results.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT, can predict the ¹H and ¹³C chemical shifts. rsc.orgrsc.org The calculation considers the magnetic shielding around each nucleus, which is determined by the local electronic environment. These predictions can help assign peaks in a complex experimental spectrum and confirm the connectivity and stereochemistry of the molecule. For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, distinct chemical shifts would be predicted for the diastereotopic protons of the ethyl group and the piperidine ring.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. nih.gov The calculation can predict the characteristic stretching frequencies for the key functional groups: the lactam C=O bond, the C≡N nitrile bond, the N-H bond, and the various C-H bonds of the ethyl and piperidine moieties. Comparing the predicted and experimental IR spectra helps to confirm the presence of these functional groups. youtube.com

Table 3: Hypothetical Predicted Spectroscopic Data for 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

| Parameter | Predicted Value | Functional Group |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | ||

| δ(C=O) | ~170 | Lactam Carbonyl |

| δ(C≡N) | ~118 | Nitrile |

| δ(C3) | ~45 | Quaternary Carbon |

| ¹H NMR Chemical Shift (ppm) | ||

| δ(N-H) | ~7.5 | Lactam |

| δ(CH₂) | ~1.5 | Ethyl |

| δ(CH₃) | ~0.9 | Ethyl |

| IR Frequency (cm⁻¹) | ||

| ν(N-H) | ~3250 | Lactam |

| ν(C≡N) | ~2240 | Nitrile |

| ν(C=O) | ~1680 | Lactam Carbonyl |

Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Understanding how a molecule is formed is a central question in chemistry. Computational modeling can elucidate the detailed step-by-step mechanism of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. researchgate.netacs.org For the synthesis of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, computational studies could model potential synthetic routes, such as the cyclization of a linear precursor. nih.gov

By mapping the reaction pathway, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed) for each step. researchgate.net This information is critical for predicting reaction rates and understanding why certain products are formed over others. For example, modeling the cyclization step would involve locating the transition state structure and calculating its energy relative to the starting materials and products. This insight can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with a specific physical or chemical property. researchgate.net These models are developed by calculating a set of numerical descriptors for a series of related molecules and then using statistical methods to find a correlation with an experimentally measured property.

For 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, a QSPR model could be developed to predict properties such as its chromatographic retention time or its reactivity in a particular class of chemical reactions. The first step involves calculating a wide range of molecular descriptors, which can be categorized as:

Topological: Describing the atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to the charge distribution and orbital energies.

Once these descriptors are calculated for a library of similar piperidine derivatives, a regression analysis can be used to build an equation that links a combination of these descriptors to the property of interest. nih.govijprajournal.com This model can then be used to predict the property for new, unsynthesized molecules, accelerating the discovery process.

In Silico Design of Novel 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- Analogs with Tailored Reactivity

The knowledge gained from the aforementioned computational studies can be leveraged for the in silico design of new molecules with desired properties. nih.gov By understanding the structure-property relationships of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, chemists can rationally modify its structure to fine-tune its reactivity.

For instance, if the goal is to enhance the electrophilicity of the C3 position, one could computationally screen a virtual library of analogs where the ethyl group is replaced by various other substituents. DFT calculations could quickly assess how different electron-withdrawing or electron-donating groups at this position affect the charge distribution and LUMO energy of the molecule. researchgate.net Conformational analysis would ensure that the new substituent does not introduce undesirable steric hindrance. nih.gov This in silico screening process allows for the rapid evaluation of many potential candidates, prioritizing the most promising ones for actual synthesis and experimental testing, thereby saving significant time and resources. tandfonline.com

Applications of 3 Piperidinecarbonitrile, 3 Ethyl 2 Oxo in Advanced Organic Synthesis

Role as a Versatile Synthetic Synthon for the Construction of Complex Heterocyclic Systems

The strategic placement of a cyano group and a lactam carbonyl within the piperidine (B6355638) ring makes 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- and its analogs powerful synthons for élaborating more complex heterocyclic structures. The nitrile and amide functionalities can be selectively manipulated or can participate in cyclization reactions to build fused ring systems.

Research has demonstrated the utility of closely related 3-cyano-2-piperidone structures in multicomponent reactions. For instance, the condensation of propanal with cyanothioacetamide and morpholine (B109124) results in the formation of 3-cyano-4-ethyl-5-methyl-6-morpholino-2-piperidone. researchgate.netosi.lv This substituted piperidone serves as a key intermediate that can be further transformed. Its reaction with cycloalkanone enamines can lead to the synthesis of fused bicyclic systems like 3-cyano-4-ethyl-2,5,6,7-tetrahydropyrindin-2(1H)-one. researchgate.netosi.lv Furthermore, the thione analog, 3-cyano-4-ethyl-5,6-hexamethylenepyridine-2(1H)-thione, derived from a similar pathway, is a precursor to substituted thieno[2,3-b]pyridines, a class of compounds with significant interest in medicinal chemistry. researchgate.netnih.gov

The unsaturated counterparts, 3-cyano-2-pyridones, are also widely recognized as versatile synthons. mdpi.comorientjchem.org They readily undergo cyclocondensation reactions. For example, the reaction of chalcones with cyanoacetamide or ethyl cyanoacetate (B8463686) under basic conditions affords highly substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles and the corresponding 3-carboxylates, respectively. orientjchem.org These pyridones can be starting points for a variety of fused heterocycles. The inherent reactivity of the cyanopyridone core allows for the construction of pyrido[2,3-d]pyrimidines and other polyheterocyclic systems through manipulation of the cyano and amide groups. researchgate.net

The general synthetic utility is highlighted by the preparation of various heterocyclic compounds from precursors like 2-chloropyridines and 2-hydrazinylnicotinonitriles, which are themselves derived from 2-oxo-dihydropyridine-3-carbonitrile scaffolds. This underscores the role of the core structure as a foundational element for building diverse chemical libraries.

Utilization in the Synthesis of Functional Organic Materials and Polymers

While the direct application of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- in polymer science is not extensively documented, the closely related 3-cyano-2-pyridone scaffold has emerged as a valuable core for the development of functional organic materials, particularly in the field of fluorophores.

Recent studies have focused on the synthesis of novel N-alkyl-3-cyano-2-pyridone derivatives and the investigation of their photophysical properties. mdpi.comsciforum.net These compounds have been shown to exhibit fluorescence, a property that is highly dependent on the substitution pattern on the pyridone ring and the nitrogen atom. sciforum.net Researchers have synthesized series of these compounds and studied their fluorescence in various solvents, demonstrating their potential as fluorescent scaffolds for sensing or imaging applications. mdpi.comsciforum.net

The synthetic route to these fluorescent molecules typically involves the reaction of N-alkylated-2-cyanoacetamide derivatives with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a base. mdpi.com The yields for the cyclization to form the fluorescent pyridone core are often high, as shown in the table below.

| Reactant (N-Substituted Cyanoacetamide) | Reactant (1,3-Dicarbonyl) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| N-phenyl-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 79 |

| N-(4-chlorophenyl)-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 71 |

| N-(4-fluorophenyl)-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 61 |

| N-(3,4-dichlorophenyl)-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 68 |

The investigation into these pyridone-based fluorophores opens avenues for creating more sophisticated materials. The piperidinone core of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- could potentially be dehydrogenated to yield analogous fluorescent pyridones, or the saturated ring could be incorporated into polymer backbones or as a pendant group to influence the physical properties of materials like polyamides or polyesters.

Application as a Precursor for Agrochemicals or Specialty Chemicals

The cyanopiperidone and cyanopyridine frameworks are valuable precursors for the synthesis of specialty chemicals, most notably pharmaceuticals. While direct links to agrochemicals are less common in the literature, the reactivity of the functional groups allows for transformations into structures often found in bioactive molecules.

A prominent example from the broader class of cyanopyridines is the role of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (B18686) as a key intermediate in the synthesis of the widely used antihistamine, Loratadine. researchgate.netpharmaffiliates.com The synthesis involves the construction of the substituted cyanopyridine core, which is then elaborated to form the final tricyclic drug molecule. researchgate.net This highlights the industrial value of this chemical scaffold as a precursor to high-value specialty chemicals.

Contribution to the Development of Novel Synthetic Methodologies

The synthesis of highly substituted piperidines like 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- has spurred the development of new synthetic methods. The challenge of creating the α,α-disubstituted lactam structure in a stereocontrolled manner is a significant driver of methodological innovation.

One-pot and multicomponent reactions represent an efficient strategy. As mentioned, the condensation of propanal, cyanothioacetamide, and a secondary amine like morpholine provides direct access to a highly functionalized piperidone ring in a single step. researchgate.netosi.lv This approach, which builds complexity rapidly from simple starting materials, is a hallmark of modern synthetic efficiency.

Furthermore, novel catalytic systems are being developed for related transformations. For example, an iron-catalyzed asymmetric reductive cross-coupling has been reported for the synthesis of α-tertiary amino esters. acs.org This method allows for the coupling of ketimines with alkyl iodides to form quaternary stereocenters. The protocol was successfully applied to the synthesis of a chiral piperidine derivative from a diiodide, demonstrating a powerful new tool for accessing these challenging structures with high enantioselectivity. acs.org

Patented improvements to classical synthetic routes also contribute to methodological advancement. A method for preparing 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile via a condensation reaction followed by catalytic hydrogenation offers a more environmentally friendly and efficient alternative to older methods that used hazardous reagents like sodium cyanide and dimethyl sulfate. google.com Similarly, the development of a Raney cobalt-catalyzed reductive cyclization provides a higher-yielding pathway to 2-oxo-3-piperidinecarboxylates compared to the classical Raney nickel method. google.com These incremental but important developments make the synthesis of these valuable piperidone-based intermediates more practical and scalable.

Future Research Directions and Emerging Opportunities for 3 Piperidinecarbonitrile, 3 Ethyl 2 Oxo

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- scaffold is an area ripe for exploration. The presence of a lactam, a nitrile, and a quaternary carbon center offers multiple sites for chemical modification. Future research could focus on:

Unconventional Oxidative Reactions: Investigating the behavior of the molecule under various oxidative conditions could lead to novel molecular architectures. For instance, studies on related thieno[2,3-b]pyridine (B153569) systems have shown that oxidation can lead to unusual oxidative dimerizations, forming complex polyheterocyclic structures. nih.govacs.org Exploring similar reactions with 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- using reagents like sodium hypochlorite, m-chloroperoxybenzoic acid (MCPBA), or hypervalent iodine reagents could yield new compounds with interesting stereochemical and electronic properties. nih.govacs.org

Ring-Opening and Ring-Expansion Reactions: The strained lactam ring could be a target for ring-opening reactions to generate linear amino acid derivatives or for ring-expansion protocols to access medium-sized nitrogen-containing rings, which are of interest in medicinal chemistry.

Functionalization of the Ethyl Group: While seemingly simple, the ethyl group could be a site for late-stage functionalization through C-H activation methodologies, introducing further complexity and allowing for the synthesis of a library of derivatives for biological screening.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. A systematic study of these transformations could significantly expand the chemical space accessible from this starting material. For example, reactions of related oxo-propanenitriles have been shown to yield diverse heterocyclic products. nih.govresearchgate.netscispace.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. For a molecule like 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, AI and ML could be instrumental in several ways:

Predicting Reactivity and Reaction Outcomes: Machine learning models, trained on large datasets of chemical reactions, could predict the most likely outcomes of unexplored reactions involving this compound, thus prioritizing experimental efforts. These models can help in understanding the regioselectivity and stereoselectivity of potential transformations.

Automated Synthesis Planning: Retrosynthetic analysis software, powered by AI, could propose novel and efficient synthetic routes to 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- and its derivatives. This could uncover non-intuitive pathways that a human chemist might overlook.

Discovery of Novel Analogues with Desired Properties: AI algorithms could be used to design new analogues of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- with optimized properties for specific applications, such as binding to a particular biological target.

Development of More Sustainable and Cost-Effective Synthetic Routes for Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research in this area should focus on:

Catalytic and Greener Synthetic Methods: Current synthetic methods for related piperidine (B6355638) structures often rely on stoichiometric reagents and harsh reaction conditions. google.compatsnap.com Developing catalytic methods, perhaps using earth-abundant metals or organocatalysts, would be a significant advancement. The use of greener solvents and energy-efficient reaction conditions (e.g., microwave or flow chemistry) should also be prioritized.

Readily Available Starting Materials: A patent for the related ethyl 2-oxo-3-piperidinecarboxylate describes a synthesis starting from diethyl malonate and acrylonitrile (B1666552), which are readily available and inexpensive feedstocks. google.compatsnap.com Similar strategies could be adapted for the synthesis of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-, making it more economically viable for industrial applications.

| Starting Materials | Catalyst | Key Features of Potential Industrial Process |

| Diethyl malonate, Acrylonitrile | Alkali catalyst, Raney cobalt | Use of readily available raw materials, simple operation, potential for high total yield. google.compatsnap.com |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique structural and electronic properties of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- could be leveraged in the field of materials science. Collaborative, interdisciplinary research could explore:

Polymer Chemistry: The molecule could be functionalized with polymerizable groups and incorporated into polymers as a monomer or a pendant group. The rigidity of the piperidine ring and the polarity of the lactam and nitrile functionalities could impart unique thermal and mechanical properties to the resulting polymers.

Organic Electronics: While a long shot, nitrogen-containing heterocyclic compounds can exhibit interesting electronic properties. Investigations into the photophysical and electrochemical properties of derivatives of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- could reveal potential applications in organic light-emitting diodes (OLEDs) or as components of organic semiconductors.

Self-Assembling Systems: The presence of hydrogen bond donors and acceptors in the molecule could facilitate self-assembly into well-ordered supramolecular structures. These structures could have applications in areas such as sensing, catalysis, or drug delivery.

Addressing Stereochemical Complexity and Enantioselective Synthesis Challenges

The quaternary stereocenter at the 3-position of the piperidine ring presents a significant synthetic challenge. The development of enantioselective synthetic methods to access single enantiomers of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- is a critical area for future research.

Asymmetric Catalysis: The development of catalytic asymmetric methods, using either chiral metal complexes or organocatalysts, to construct the chiral piperidine ring would be a major breakthrough. This could involve asymmetric Michael additions, cyclizations, or phase-transfer catalysis.

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids or their derivatives, could be another viable strategy to control the stereochemistry of the final product.

Resolution of Racemates: While less efficient, the resolution of a racemic mixture of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- through classical methods (e.g., formation of diastereomeric salts) or chiral chromatography could provide access to the individual enantiomers for biological evaluation.

The importance of stereochemistry is highlighted in the synthesis of complex natural products like spiro[indolizidine-1,3′-oxindole] alkaloids, where precise control over multiple stereocenters is crucial for biological activity. mdpi.com Similar considerations will undoubtedly be important for unlocking the full potential of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-.

Q & A

Basic Research Question

- X-ray crystallography : Resolves stereochemistry and confirms the oxo-piperidine ring conformation . SHELX software is recommended for refining crystal structures .

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers by correlating proton and carbon shifts, particularly for distinguishing α- vs. β-substituted nitriles .

- IR spectroscopy : Validates the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Solvent effects in simulations : Molecular docking may neglect solvation or tautomeric states. Use explicit solvent models (e.g., MD simulations) to refine predictions .

- Metabolic instability : Experimental bioactivity loss could stem from rapid hepatic metabolism. Validate via in vitro microsomal assays (e.g., human liver microsomes) .

- Off-target interactions : High-throughput screening (HTS) against a broad panel of receptors/kinases can identify unintended targets .

What computational strategies predict the biological activity of 3-ethyl-2-oxo-3-piperidinecarbonitrile analogs?

Advanced Research Question

- QSAR modeling : Use descriptors like logP , molar refractivity , and H-bond acceptor count to correlate structural features with activity .

- Docking studies : Target enzymes with conserved catalytic sites (e.g., kinases or proteases) where the nitrile group may act as a warhead .

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

How does stereochemistry at the piperidine ring influence the compound’s physicochemical properties?

Advanced Research Question

- Solubility : Axial substituents (e.g., ethyl group) increase steric hindrance, reducing solubility in aqueous media .

- Bioactivity : Chair conformations of the piperidine ring affect binding to planar active sites (e.g., COX-2). Use NOESY NMR to determine preferred conformations .

- Stability : Equatorial positioning of the oxo group minimizes ring strain, enhancing thermal stability .

What are the stability considerations for storing 3-ethyl-2-oxo-3-piperidinecarbonitrile under laboratory conditions?

Basic Research Question

- Moisture sensitivity : The nitrile group is prone to hydrolysis; store under argon/N2 in sealed vials with molecular sieves .

- Temperature : Long-term storage at –20°C prevents thermal decomposition, confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .

- Light exposure : UV/Vis spectroscopy monitors photodegradation; amber glass containers are recommended .

How can regioselectivity be controlled during functionalization of the piperidine ring?

Advanced Research Question

- Electronic effects : Electron-withdrawing groups (e.g., oxo) direct electrophilic substitution to the α-position. Use DFT calculations to predict reactive sites .

- Protecting groups : Boc-protection of the piperidine nitrogen prevents unwanted N-alkylation during nitrile derivatization .

- Catalytic strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.